5alpha-Cholesta-8,14-dien-3beta-ol
Overview
Description
Mechanism of Action
Target of Action
5alpha-Cholesta-8,14-dien-3beta-ol is a 3β-sterol and an efficient precursor of cholesterol . It primarily targets the enzyme Delta(14)-sterol reductase , which belongs to the family of oxidoreductases . These enzymes act on the CH-CH group of donors with NAD+ or NADP+ as acceptors .
Mode of Action
The compound interacts with its target enzyme, Delta(14)-sterol reductase, to facilitate the conversion of 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol to 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol . This reaction involves the reduction of a double bond in the sterol molecule, aided by the transfer of hydrogen ions from NADPH .
Biochemical Pathways
This compound participates in the biosynthesis of steroids . The conversion of this compound to cholesterol under aerobic conditions is a crucial step in the steroid biosynthesis pathway. The resulting cholesterol is a vital component of cell membranes and a precursor for the synthesis of other important steroids.
Pharmacokinetics
Its conversion to cholesterol under aerobic conditions suggests that oxygen availability may impact its bioavailability.
Result of Action
The primary result of the action of this compound is the production of cholesterol . Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. It is also a precursor for the synthesis of vital biomolecules, including steroid hormones, bile acids, and vitamin D.
Action Environment
The action of this compound is influenced by environmental factors such as oxygen availability, as its conversion to cholesterol occurs under aerobic conditions . Additionally, factors that affect the function of the liver, where cholesterol synthesis and metabolism primarily occur, could also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
5alpha-Cholesta-8,14-dien-3beta-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic conversion process catalyzed by Delta14-sterol reductase . This enzyme catalyzes the three-step oxidative removal of the 14alpha-methyl group of sterols such as lanosterol and 24,25-dihydrolanosterol .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to cholesterol under aerobic conditions . This conversion is facilitated by the enzyme Delta14-sterol reductase . The enzyme catalyzes the three-step oxidative removal of the 14alpha-methyl group of sterols, converting them to intermediates of cholesterol biosynthesis .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway . It is converted to cholesterol under aerobic conditions, a process facilitated by the enzyme Delta14-sterol reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-dehydro Zymostenol can be synthesized through several chemical reactions involving sterol intermediates. One common method involves the enzymatic conversion of 5α-cholesta-8,14-dien-3β-ol to cholesterol . The process typically includes steps such as carboxylation, dehydrogenation, and isomerization .
Industrial Production Methods: Industrial production of 14-dehydro Zymostenol involves the use of advanced biochemical techniques to ensure high purity and yield. The compound is often produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 14-dehydro Zymostenol undergoes various chemical reactions, including:
Oxidation: Conversion to other sterol intermediates.
Reduction: Formation of different sterol derivatives.
Substitution: Introduction of functional groups to modify its structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions include various sterol intermediates and derivatives that are crucial for further biochemical processes .
Scientific Research Applications
14-dehydro Zymostenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sterol compounds.
Biology: Plays a role in the study of cholesterol biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders.
Industry: Utilized in the production of sterol-based products and supplements
Comparison with Similar Compounds
- Zymosterol
- Lathosterol
- Desmosterol
- 7-dehydrocholesterol
Comparison: 14-dehydro Zymostenol is unique due to its specific role in the cholesterol biosynthesis pathway. Unlike other sterol intermediates, it undergoes distinct enzymatic reactions that are critical for the formation of cholesterol . Its structural features and reactivity also set it apart from similar compounds .
Properties
IUPAC Name |
(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZPJQUWZBRII-CXDHQSPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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